

Camonagrel (CAS 105920-77-2): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Camonagrel

Cat. No.: B1200950

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An In-depth Examination of the Potent and Selective Thromboxane Synthase Inhibitor

This technical guide provides a comprehensive overview of **Camonagrel** (CAS 105920-77-2), a potent and selective inhibitor of thromboxane synthase. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of its physicochemical properties, mechanism of action, pharmacological effects, and relevant experimental protocols.

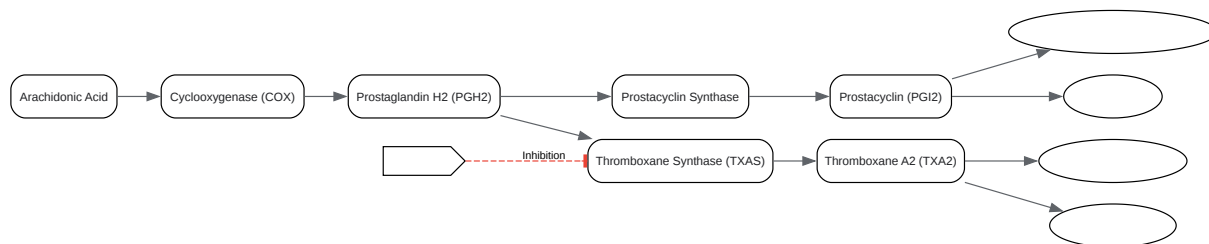
Core Properties of Camonagrel

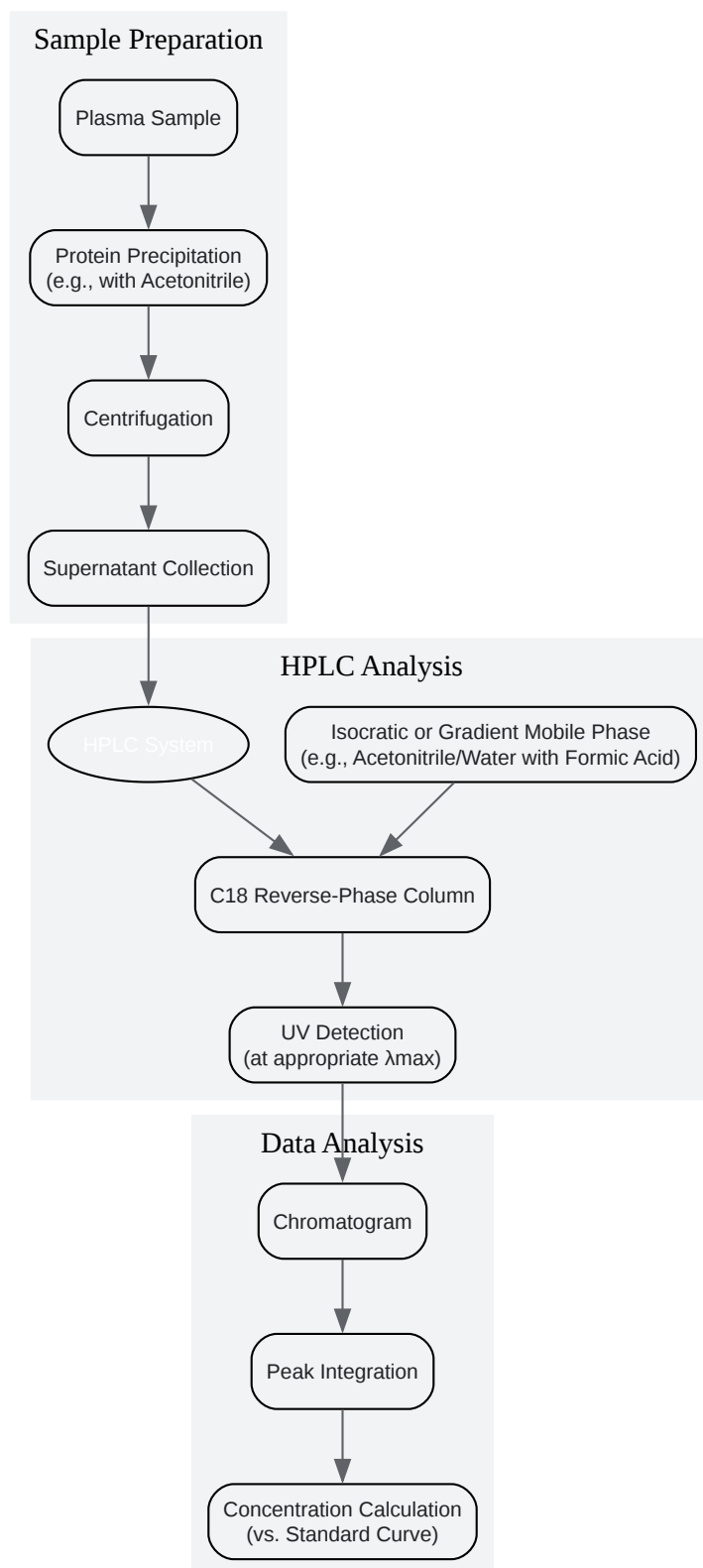
Camonagrel is a small molecule belonging to the indan and imidazole structural classes. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 105920-77-2 | [1][2] |
| Molecular Formula | C15H16N2O3 | [1] |
| Molecular Weight | 272.30 g/mol | [1] |
| Synonyms | 5-[2-(1H-Imidazol-1-yl)ethoxy]indane-1-carboxylic acid | [3] |

Mechanism of Action and Signaling Pathway

Camonagrel exerts its pharmacological effects primarily through the selective inhibition of thromboxane A2 synthase (TXAS), a key enzyme in the arachidonic acid cascade. This inhibition disrupts the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. The selective nature of **Camonagrel** is highlighted by its minimal effect on cyclooxygenase (COX) and prostacyclin synthase. This leads to a redirection of PGH2 metabolism towards the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, further contributing to its antithrombotic effects.





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